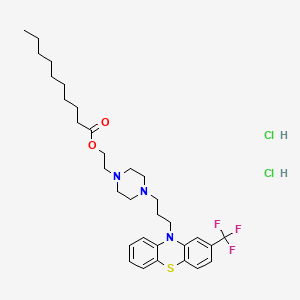

Fluphenazine decanoate dihydrochloride

Overview

Description

Fluphenazine decanoate dihydrochloride is a phenothiazine used to treat patients requiring long-term neuroleptic therapy . It is used in the treatment of chronic psychoses such as schizophrenia . It is a high-potency typical antipsychotic medication .

Molecular Structure Analysis

This compound has a molecular formula of C22H26F3N3OS . It is a member of phenothiazines, a decanoate ester, an organofluorine compound, and a N-alkylpiperazine .Chemical Reactions Analysis

This compound undergoes various chemical reactions in the body. It has been found to increase serum prolactin level and suppress serum LH and FSH levels .Scientific Research Applications

Pharmacokinetics and Metabolism

- Studies have focused on the pharmacokinetics of Fluphenazine after administration in various forms, including the decanoate dihydrochloride. These investigations help in understanding the drug's absorption, distribution, metabolism, and excretion in the human body. For instance, Curry et al. (1979) explored the kinetics of Fluphenazine, observing differences in peak concentrations and half-times of elimination among its different forms, with the longest half-times occurring with the decanoate form (Curry, Whelpton, De Schepper, Vranckx, & Schiff, 1979).

Therapeutic Applications

- Fluphenazine Decanoate has been studied for its therapeutic applications, particularly in psychiatric conditions like schizophrenia. Stevens (1976) highlighted the drug's clinical and social value in maintaining therapy for schizophrenic out-patients, demonstrating its effectiveness in minimizing psychotic features and preventing relapse (Stevens, 1976).

Behavioral Studies

- Behavioral studies, particularly in animal models, have been conducted to understand the effects of Fluphenazine Decanoate. For example, Voith (1977) compared behavioral supersensitivity to apomorphine after treatment with Fluphenazine Dihydrochloride and Decanoate in rats, providing insights into the drug's impact on dopaminergic systems (Voith, 1977).

Comparative Studies with Other Drugs

- Comparative studies have been done to evaluate the efficacy and safety of Fluphenazine Decanoate against other drugs. For example, a study by Zhao et al. (2016) in a network meta-analysis format, compared the long-term effectiveness of Fluphenazine Decanoate with other antipsychotics for relapse prevention in schizophrenia, highlighting its comparative efficacy (Zhao, Lin, Teng, Khoo, Soh, Furukawa, Baldessarini, Lim, & Sim, 2016).

Drug Monitoring Techniques

- Research has also focused on developing techniques for monitoring

Role in Community Health Management

- Fluphenazine Decanoate has been studied for its role in community health, particularly in managing chronic conditions like schizophrenia. Stevens (1973) reported on a placebo-controlled trial of Fluphenazine Decanoate, emphasizing its benefits in reducing the burden of chronic schizophrenic patients on the community (Stevens, 1973).

Veterinary Applications

- There have been investigations into the use of Fluphenazine Decanoate in veterinary medicine, particularly in horses. For example, Baird et al. (2006) discussed the extrapyramidal effects caused by Fluphenazine Decanoate in horses, providing insights into its effects and potential risks in non-human species (Baird, Arroyo, Vengust, McGurrin, Rodriguez-Palacios, Kenney, Aravagiri, & Maylin, 2006).

Mechanism of Action

Target of Action

Fluphenazine decanoate dihydrochloride primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.

Mode of Action

This compound acts as an antagonist at the dopaminergic D1 and D2 receptors . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .

Biochemical Pathways

The antagonistic action of this compound on dopaminergic receptors affects several biochemical pathways. It depresses the release of hypothalamic and hypophyseal hormones, which can influence various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of fluphenazine when taken orally is about 2.7% . The elimination half-life of fluphenazine decanoate, when administered intramuscularly, is between 7 to 10 days . It is excreted through urine and feces .

Result of Action

The antagonistic action of this compound on dopaminergic receptors results in various molecular and cellular effects. It can affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is used in the management of manifestations of psychotic disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, smoking can affect the clearance of fluphenazine in psychiatric inpatients . Furthermore, up to 40% of those on long-term phenothiazines, including fluphenazine, may have mildly abnormal liver function tests .

Safety and Hazards

Fluphenazine decanoate dihydrochloride has several side effects and hazards associated with its use. It can cause uncontrolled muscle movements, extreme drowsiness, blurred vision, severe constipation, stomach pain, bloating, jaundice, seizures, and low white blood cell counts . It is not approved for use in older adults with dementia-related psychosis .

Relevant Papers Several relevant papers were found during the search. These include a review on the Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia , a paper on Fluphenazine decanoate (depot) and enanthate for schizophrenia , and more. These papers provide valuable insights into the drug’s properties and uses.

Biochemical Analysis

Biochemical Properties

Fluphenazine decanoate dihydrochloride acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Cellular Effects

This compound has various effects on cells. It can cause uncontrolled muscle movements, extreme drowsiness, strange dreams, blurred vision, painful or difficult urination, severe constipation, stomach pain, bloating, and jaundice . It can also lead to a serious movement disorder that may not be reversible, especially with high doses or long-term use .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its ability to block dopamine receptors . It inhibits the D1 and D2 receptors, which are part of the dopaminergic system in the brain . This inhibition affects various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Temporal Effects in Laboratory Settings

The basic effects of fluphenazine decanoate appear to be no different from those of fluphenazine hydrochloride, with the exception of duration of action . The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action .

Dosage Effects in Animal Models

Adverse extrapyramidal effects may occur in horses given fluphenazine decanoate . These effects appear to be unpredictable and may be severe and life-threatening .

Metabolic Pathways

This compound is metabolized extensively by aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation .

Transport and Distribution

This compound is given by injection into a muscle or under the skin . The dosage is based on the patient’s medical condition and response to treatment . It is usually administered every 4 to 6 weeks .

Subcellular Localization

The subcellular localization of this compound is primarily at the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It is believed to depress the reticular activating system, affecting various physiological processes .

Properties

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIYWOFSPALWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2376-65-0 | |

| Record name | Fluphenazine decanoate dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)